

An In-depth Technical Guide to 5-Bromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-6-methylpyridin-3-ol**

Cat. No.: **B176030**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methylpyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key safety information. Due to the limited availability of direct experimental data for this specific compound, this guide also presents illustrative spectroscopic data and a proposed synthetic pathway based on closely related analogs. Furthermore, it explores the potential biological activities and relevant signaling pathways associated with the broader class of pyridine derivatives, offering a valuable resource for researchers interested in the therapeutic potential of this and similar molecules.

Chemical Structure and Properties

5-Bromo-6-methylpyridin-3-ol is a heterocyclic aromatic compound. The pyridine ring is substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position.

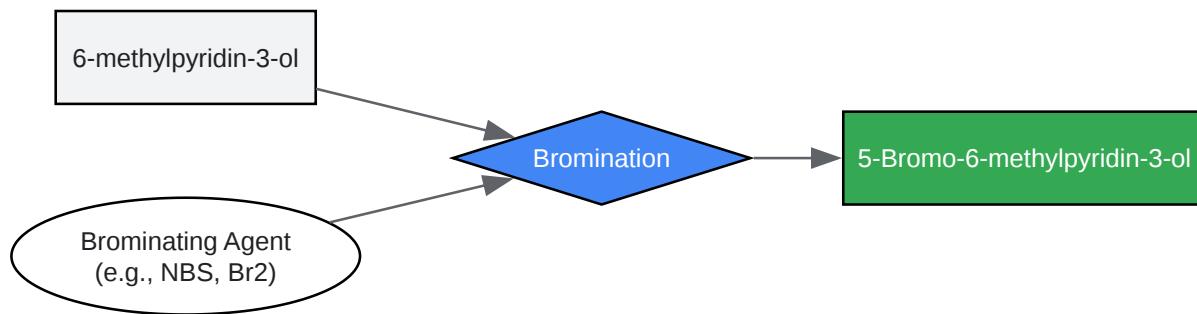
Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
IUPAC Name	5-bromo-6-methylpyridin-3-ol	[1]
CAS Number	186593-45-3	
Molecular Formula	C ₆ H ₆ BrNO	[2]
Molecular Weight	188.02 g/mol	[3]
Canonical SMILES	CC1=NC=C(C=C1O)Br	[2]
InChI Key	PMNMAKBXPOIUNH-UHFFFAOYSA-N	[2]
Physical Form	Solid	
Boiling Point	328.2 ± 37.0 °C at 760 mmHg	
Storage Temperature	4°C, stored under nitrogen	

Spectroscopic Data (Illustrative)

Direct experimental spectroscopic data for **5-Bromo-6-methylpyridin-3-ol** is not readily available in the public domain. To provide a reference for researchers, this section presents representative data for a closely related isomer, 5-Bromo-2-methylpyridin-3-ol. It is crucial to note that while the spectral features will share similarities due to the common pyridine core and substituents, the exact chemical shifts and fragmentation patterns will differ for **5-Bromo-6-methylpyridin-3-ol**.

Table 2: Illustrative Spectroscopic Data for 5-Bromo-2-methylpyridin-3-ol


Spectroscopic Technique	Data
¹ H NMR	Data for this isomer is not available in the cited sources.
¹³ C NMR	Data for this isomer is not available in the cited sources.
Mass Spectrometry (GC-MS)	A mass spectrum is available for 5-Bromo-2-methylpyridin-3-ol, though the detailed fragmentation is not provided in the search results.[3]
Infrared (IR) Spectroscopy	Data for this isomer is not available in the cited sources.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Bromo-6-methylpyridin-3-ol** is not documented in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridinols. One potential pathway could involve the bromination of 6-methylpyridin-3-ol.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This is a hypothetical pathway and would require experimental optimization.

[Click to download full resolution via product page](#)

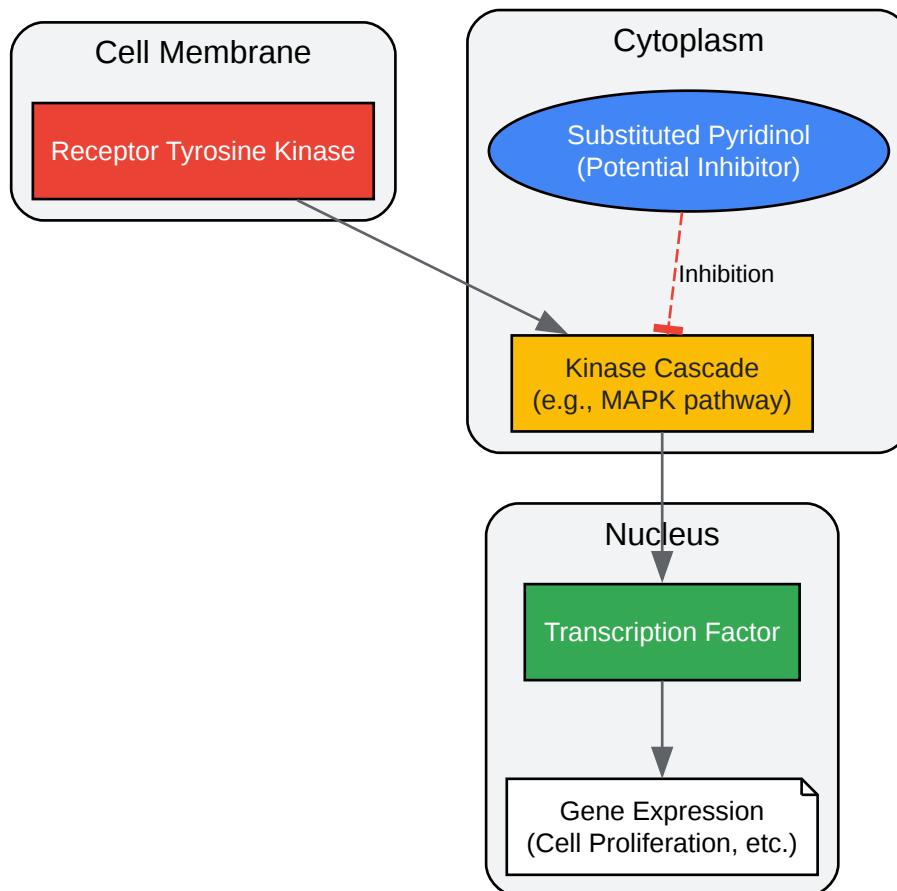
Caption: Proposed synthesis of **5-Bromo-6-methylpyridin-3-ol**.

Illustrative Experimental Protocol: Synthesis of a Related Compound (2,5-dibromo-3-methylpyridine)

The following protocol for the synthesis of 2,5-dibromo-3-methylpyridine is adapted from a patent and illustrates a common strategy for the bromination and modification of pyridine rings. [4]

- Acetylation of the Starting Amine: 2-amino-3-methylpyridine is reacted with acetic anhydride. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography.[4]
- Bromination: After cooling the reaction mixture, liquid bromine is added dropwise. The reaction is then heated to 50-60°C for 2-3 hours. Water is added to dissolve the solids, followed by the dropwise addition of a sodium hydroxide solution. The resulting precipitate, 2-amino-3-methyl-5-bromopyridine, is collected by filtration, dried, and recrystallized.[4]
- Sandmeyer-type Reaction: The 2-amino-3-methyl-5-bromopyridine is added to a hydrogen bromide solution. Under the catalysis of cuprous bromide, a saturated sodium nitrite solution is added dropwise at -5 to 10°C to yield 2,5-dibromo-3-methylpyridine.[4]

Biological Activity and Potential Signaling Pathways


Direct studies on the biological activity of **5-Bromo-6-methylpyridin-3-ol** have not been reported. However, the pyridine scaffold is a prominent feature in many biologically active compounds, suggesting that this molecule could be of interest for drug discovery. Pyridine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

The presence and position of substituents on the pyridine ring, such as hydroxyl (-OH), methyl (-CH₃), and halogen (-Br) groups, can significantly influence the biological activity.[7] For instance, some studies suggest that the presence of halogen atoms can modulate the antiproliferative activity of pyridine derivatives.[7]

Potential Signaling Pathway Involvement (Generalized)

Given the diverse activities of pyridine derivatives, they can potentially interact with various signaling pathways. For example, certain substituted pyridines have been investigated as

inhibitors of protein kinases, which are crucial components of many signaling cascades that regulate cell growth, differentiation, and survival.

[Click to download full resolution via product page](#)

Caption: Generalized kinase signaling pathway potentially targeted by pyridine derivatives.

Safety Information

Based on available data, **5-Bromo-6-methylpyridin-3-ol** is classified with the GHS07 pictogram, indicating it is harmful.

Table 3: Hazard Statements

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water.

Conclusion

5-Bromo-6-methylpyridin-3-ol represents a chemical scaffold with potential for further investigation in the field of medicinal chemistry. While direct experimental data for this compound is limited, this guide provides a foundational understanding of its structure and properties. The illustrative data from related compounds and the proposed synthetic pathway offer a starting point for researchers. The broad spectrum of biological activities associated with pyridine derivatives suggests that **5-Bromo-6-methylpyridin-3-ol** and its analogs could be valuable candidates for the development of new therapeutic agents. Further experimental work is necessary to fully elucidate the chemical and biological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 18458947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-bromo-6-methylpyridin-3-ol (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents
[patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-6-methylpyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176030#structure-of-5-bromo-6-methylpyridin-3-ol\]](https://www.benchchem.com/product/b176030#structure-of-5-bromo-6-methylpyridin-3-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com